molecular formula C19H21BrN2O2 B3571723 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine

1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine

Cat. No.: B3571723
M. Wt: 389.3 g/mol
InChI Key: YPPHESWISJELMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family of drugs. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine acts on the central nervous system by increasing the levels of dopamine, serotonin, and norepinephrine. It binds to and activates the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of dopamine and serotonin release. This leads to an increase in the activity of these neurotransmitters, resulting in the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle stiffness. These effects are similar to those observed with other stimulant drugs, such as amphetamines.

Advantages and Limitations for Lab Experiments

1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects are well-characterized. However, this compound is a controlled substance in many countries, which limits its availability for research purposes. Additionally, the potential for abuse and toxicity must be taken into consideration when using this compound in laboratory experiments.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease. Additionally, the development of more selective TAAR1 agonists could lead to the development of safer and more effective drugs for the treatment of various neurological disorders.

Scientific Research Applications

1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects. This compound has also been investigated as a potential treatment for Parkinson's disease and other neurodegenerative disorders.

Properties

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-24-18-7-5-16(6-8-18)19(23)22-11-9-21(10-12-22)14-15-3-2-4-17(20)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPHESWISJELMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.